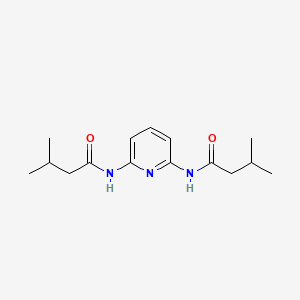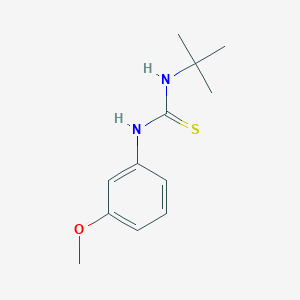![molecular formula C16H22N2O2S B5878874 methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate, also known as MCCP, is a chemical compound that has been extensively studied for its potential use in scientific research. MCCP is a thiol-based compound that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety measures must be taken when working with this compound in the lab.
Direcciones Futuras
There are several future directions for research on methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the identification of the specific signaling pathways and molecular targets of this compound. Additionally, more studies are needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a thiol-based compound that has been extensively studied for its potential use in scientific research. It has a wide range of biochemical and physiological effects and has shown potential as a drug candidate for the treatment of various diseases. The synthesis method of this compound has been optimized to ensure high yields and purity, and it has been used as a tool compound for studying the role of thiol-based compounds in various biological processes. While there are some limitations to using this compound in lab experiments, its potential as a therapeutic agent and tool compound for research make it an important area of study for future research.
Métodos De Síntesis
The synthesis of methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate involves several steps, including the reaction of cyclohexylamine with carbon disulfide to form the corresponding dithiocarbamate. This is then reacted with 4-aminophenylacetic acid to form the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate has been used in several scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been used as a tool compound for studying the role of thiol-based compounds in various biological processes.
Propiedades
IUPAC Name |
methyl 2-[4-(cyclohexylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-20-15(19)11-12-7-9-14(10-8-12)18-16(21)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLLTDIGOHTEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)


![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)

